Harmol hydrochloride

Descripción

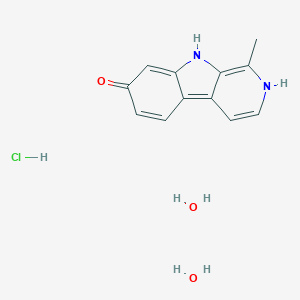

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

1-methyl-2,9-dihydropyrido[3,4-b]indol-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O.ClH/c1-7-12-10(4-5-13-7)9-3-2-8(15)6-11(9)14-12;/h2-6,13-14H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOUBJPHXSVUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C3C=CC(=O)C=C3N2)C=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

487-03-6 (Parent) | |

| Record name | Harmol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80933529 | |

| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40580-83-4, 149022-16-2 | |

| Record name | Harmol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040580834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Harmol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2,9-dihydro-7H-pyrido[3,4-b]indol-7-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80933529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-β-carbolin-7-ol hydrochloride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HARMOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E16Y4FM83 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Harmol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Harmol hydrochloride, a β-carboline alkaloid, is a pharmacologically active compound with a complex and multifaceted mechanism of action, demonstrating significant potential in neurodegenerative diseases and oncology.[1][2] This technical guide provides an in-depth exploration of the molecular pathways modulated by Harmol hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of its core mechanisms.

Core Mechanisms of Action

Harmol hydrochloride exerts its biological effects primarily through three interconnected mechanisms: modulation of monoamine oxidase activity, induction of autophagy and lysosomal biogenesis, and cell-type-specific induction of apoptosis or autophagy in cancer cells.

Monoamine Oxidase Inhibition

Harmol is a potent inhibitor of monoamine oxidases (MAOs), enzymes crucial for the degradation of monoamine neurotransmitters.[2][3] This inhibition is a key contributor to its antidepressant and neuroprotective properties.[4][5] However, reports on its selectivity for MAO-A versus MAO-B isoforms vary in the literature, potentially due to different experimental conditions.[6]

Quantitative Data on MAO Inhibition

| Compound | Target | IC50 Value | Source |

| Harmol | MAO-A | 500 nM | [3] |

| Harmine | MAO-A | 16 nM | [3] |

| Harmol | MAO-B | Poor Inhibitor (IC50 not firmly established) | [3] |

Induction of Autophagy and Lysosomal Biogenesis

A primary mechanism underlying Harmol's neuroprotective effects is its ability to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[1][2][4] This activation enhances the clearance of protein aggregates, such as α-synuclein, which is implicated in Parkinson's disease.[1][5]

The signaling cascade for this process involves the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR), which relieves the inhibitory phosphorylation of TFEB, allowing it to translocate to the nucleus.[5][7]

Signaling Pathway: TFEB-Mediated Autophagy

Caption: Harmol activates AMPK, which inhibits mTOR, leading to TFEB nuclear translocation and enhanced autophagy.

Quantitative Data on Autophagy Induction

| Cell Line | Harmol Concentration | Time | Effect |

| PC12 | 3-30 µM | 6-24 h | Dose- and time-dependent reduction of α-synuclein levels.[1][4] |

| C2C12 | 1.3 µg/mL | 1-3 h | Activation of autophagy.[1][4] |

| HeLa | 30 µM | 24 h | Promotes nuclear translocation of exogenous TFEB.[1][4] |

| N2a | 30 µM | 24 h | Enhances nuclear translocation of endogenous TFEB.[1][4] |

Anti-Cancer Activity: Apoptosis and Autophagy

Harmol hydrochloride exhibits anti-tumor properties through mechanisms that are highly dependent on the cancer cell type.[8][9] In some cancer cells, such as human glioma U251MG, it inhibits the Akt/mTOR pathway, leading to the induction of both autophagy and apoptosis.[1][4] In other cell lines, like human lung carcinoma H596, it induces apoptosis through a caspase-8-dependent pathway, independent of the Fas/Fas ligand interaction.[4][8] Conversely, in A549 non-small cell lung cancer cells, it primarily triggers autophagy-mediated cell death.[8][9]

Signaling Pathway: Akt/mTOR Inhibition in Cancer

Caption: Harmol inhibits the Akt/mTOR pathway and survivin, leading to autophagy and apoptosis in cancer cells.

Quantitative Data on Anti-Cancer Effects

| Cell Line | Harmol Concentration | Time | Effect |

| U251MG | 0-100 µM | 24-48 h | Time- and dose-dependent inhibition of proliferation and induction of cell death.[1][4] |

| H596 | 60 µM | 3-6 h | Enhanced activity of caspase-3, -6, -8, and -9, inducing apoptosis.[4] |

| A549 | Not specified | Not specified | Induces autophagy-mediated cell death.[8] |

Modulation of GABAergic Neurotransmission

Harmol hydrochloride has been shown to reduce GABAergic neurotransmission.[1] It does not, however, completely inhibit the binding of GABA to GABA-A receptors.[1] This activity is linked to Harmol-mediated mitochondrial depolarization and is dependent on mitochondrial function.[1]

Experimental Protocols

MAO-Glo™ Assay for MAO Inhibition

This protocol outlines the determination of Harmol's inhibitory effect on MAO-A and MAO-B activity using a luminescent-based assay.[10]

-

Compound Preparation : Prepare a serial dilution of Harmol hydrochloride in the appropriate buffer. A vehicle control (e.g., DMSO) and known MAO inhibitors as positive controls should be included.

-

Enzyme Reaction : In a 96-well plate, add the diluted Harmol hydrochloride, vehicle, or positive control.

-

Enzyme Addition : Add MAO-A or MAO-B enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme interaction.

-

Substrate Addition : Initiate the reaction by adding the luminogenic MAO substrate to each well.

-

Incubation : Incubate for 60 minutes at room temperature.

-

Luminescence Detection : Add the Luciferin Detection Reagent to each well to stop the reaction and generate a luminescent signal.

-

Data Acquisition : Measure luminescence using a plate-reading luminometer.

-

Data Analysis : Calculate the percentage of inhibition for each Harmol concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: MAO Inhibition Assay

Caption: General workflow for determining MAO inhibitory activity using a luminescent assay.

Western Blotting for Autophagy Markers (LC3-I/II)

This protocol is used to detect the conversion of LC3-I to LC3-II, a hallmark of autophagy induction.[9]

-

Cell Treatment : Culture cells (e.g., A549, U251MG) and treat with varying concentrations of Harmol hydrochloride for the desired time. Include a vehicle control. For autophagic flux experiments, a lysosomal inhibitor like Bafilomycin A1 or Chloroquine can be co-incubated for the final 2-4 hours.[10]

-

Cell Lysis : Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE : Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for LC3 (which detects both LC3-I and LC3-II) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis : Quantify the band intensities for LC3-II and LC3-I. An increase in the LC3-II/LC3-I ratio indicates autophagy induction.

Conclusion

Harmol hydrochloride is a promising therapeutic agent with a complex mechanism of action that spans neurotransmitter regulation, cellular clearance pathways, and cancer cell fate decisions. Its ability to act as a monoamine oxidase inhibitor, a potent activator of TFEB-mediated autophagy, and a modulator of cancer cell survival pathways highlights its potential for treating a range of diseases. Further research is warranted to fully elucidate its therapeutic applications and to optimize its pharmacological profile for clinical use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Harmol promotes α-synuclein degradation and improves motor impairment in Parkinson’s models via regulating autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Harmol Hydrochloride as a Monoamine Oxidase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Harmol (B1672944), a β-carboline alkaloid, has been identified as a modulator of monoamine oxidase (MAO), a critical enzyme in the metabolism of neurotransmitters. This technical guide provides a comprehensive overview of the current understanding of harmol hydrochloride's role as a monoamine oxidase inhibitor. It consolidates quantitative data on its inhibitory activity against MAO-A and MAO-B isoforms, details the experimental methodologies used for its characterization, and visualizes the key signaling pathways and experimental workflows. This document is intended to be a resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

Monoamine oxidases (MAOs) are a family of flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamine neurotransmitters, including serotonin, dopamine, and norepinephrine.[1] There are two primary isoforms, MAO-A and MAO-B, which are distinguished by their substrate specificity and inhibitor sensitivity. The inhibition of MAO is a well-established therapeutic strategy for various neurological and psychiatric conditions, such as depression and Parkinson's disease.[2]

Harmol, a naturally occurring β-carboline alkaloid, has emerged as a compound of interest due to its interaction with MAO.[3][] This guide delves into the specifics of this interaction, providing a detailed analysis of its inhibitory profile and the underlying molecular mechanisms.

Quantitative Analysis of MAO Inhibition

The inhibitory potency of harmol against MAO-A and MAO-B has been a subject of investigation, with some studies suggesting a selective inhibition of MAO-A, while others indicate a specificity for MAO-B. This discrepancy may be attributable to varying experimental conditions, such as the source of the enzyme (e.g., human liver vs. recombinant) and the specific assay methodology employed.[3][5]

Recent research has provided quantitative data on harmol's inhibitory activity. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for harmol against human MAO-A.

| Enzyme Source | Isoform | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| Human Liver MAO | MAO-A | 0.821 ± 0.006 | 1.471 ± 0.158 | Competitive | [6] |

| Human Recombinant MAO | MAO-A | 0.024 ± 0.008 | 0.088 ± 0.019 | Competitive | [6] |

Studies on extracts of Peganum harmala, which contains harmol, have indicated that they are potent, reversible, and competitive inhibitors of MAO-A, while being poor inhibitors of MAO-B.[5] In contrast, some evidence suggests that harmol can exhibit a strong and specific inhibition of the MAO-B isoform.[7] However, precise IC50 values from these latter studies are not yet firmly established in the literature.[3]

Experimental Protocols

The characterization of harmol's MAO inhibitory activity involves various in vitro assays. The following are detailed methodologies for commonly employed experimental protocols.

Fluorometric Monoamine Oxidase Inhibition Assay

This assay is widely used to determine the inhibitory potential of compounds against both MAO-A and MAO-B.

-

Principle: The assay quantifies the production of a fluorescent product resulting from the enzymatic oxidation of a non-fluorescent substrate. Kynuramine (B1673886) is a common substrate that is oxidized by both MAO isoforms to the fluorescent product 4-hydroxyquinoline. The rate of increase in fluorescence is directly proportional to the enzyme's activity.[3]

-

Materials:

-

MAO-A or MAO-B enzyme preparation (human recombinant or from tissue homogenates)

-

Kynuramine (substrate)

-

Harmol hydrochloride (test inhibitor)

-

Known MAO-A and MAO-B inhibitors (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B) as positive controls

-

Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of harmol hydrochloride in the assay buffer.

-

In the wells of a 96-well microplate, add the harmol hydrochloride dilutions. Include control wells with no inhibitor (vehicle control) and a positive control inhibitor.

-

Add the MAO-A or MAO-B enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes at 37°C) to allow for the interaction between the inhibitor and the enzyme.

-

Initiate the enzymatic reaction by adding the kynuramine substrate to all wells.

-

Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/400 nm for 4-hydroxyquinoline).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percentage of inhibition for each concentration of harmol hydrochloride relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the harmol concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[3]

-

HPLC-Based Monoamine Oxidase Inhibition Assay

This method offers high specificity and allows for the direct measurement of substrate depletion or product formation.

-

Principle: This assay utilizes high-performance liquid chromatography (HPLC) to separate and quantify the substrate and product of the MAO-catalyzed reaction. A decrease in product formation in the presence of the inhibitor indicates MAO inhibition.[8]

-

Materials:

-

MAO-A or MAO-B enzyme preparation

-

Kynuramine or another suitable substrate

-

Harmol hydrochloride

-

Control inhibitors

-

Assay buffer

-

Stopping solution (e.g., 2N NaOH)

-

HPLC system with a suitable detector (UV or fluorescence)

-

-

Procedure:

-

Prepare reaction mixtures containing the assay buffer, MAO enzyme, and various concentrations of harmol hydrochloride or control inhibitors.

-

Pre-incubate the mixtures at 37°C.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C for a defined period.

-

Terminate the reaction by adding the stopping solution.

-

Centrifuge the samples to pellet any precipitated protein.

-

Inject the supernatant into the HPLC system for analysis.

-

-

Data Analysis:

-

Quantify the amount of product formed in each sample by integrating the corresponding peak area from the chromatogram.

-

Calculate the percentage of inhibition for each harmol concentration.

-

Determine the IC50 value as described for the fluorometric assay.

-

Signaling Pathways and Visualizations

Experimental Workflow for MAO Inhibition Assay

The following diagram illustrates a generalized workflow for determining the inhibitory activity of a compound against monoamine oxidase.

Harmol-Modulated AMPK/mTOR/TFEB Signaling Pathway

Harmol has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[9][10] This modulation leads to the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[9] In the nucleus, TFEB promotes the expression of genes involved in these cellular clearance processes.

Conclusion

Harmol hydrochloride demonstrates significant inhibitory activity against monoamine oxidase, with a notable potency and competitive mechanism of action against the MAO-A isoform. While there is some evidence for its interaction with MAO-B, further quantitative studies are required to fully elucidate its selectivity profile. The modulation of the AMPK/mTOR/TFEB signaling pathway by harmol highlights its potential to influence cellular processes beyond direct neurotransmitter metabolism, such as autophagy and lysosomal biogenesis. The experimental protocols and pathway diagrams presented in this guide provide a framework for future research into the therapeutic applications of harmol and other β-carboline alkaloids in neuropharmacology.

References

- 1. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 5. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Peripheral modulation of antidepressant targets MAO-B and GABAAR by harmol induces mitohormesis and delays aging in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Harmol Hydrochloride: A Potent Activator of TFEB for Cellular Clearance

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Harmol hydrochloride's function as a potent activator of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of modulating cellular clearance pathways.

Introduction

Harmol, a β-carboline alkaloid, has emerged as a significant small molecule for investigating fundamental cellular processes, particularly autophagy.[1] Its hydrochloride salt, Harmol hydrochloride, is often used in research settings. A growing body of evidence highlights Harmol's ability to induce autophagy and promote the clearance of pathological protein aggregates, positioning it as a compound of interest for neurodegenerative diseases like Parkinson's disease.[2][3] The primary mechanism underlying these effects is the activation of TFEB, which orchestrates the expression of a network of genes involved in lysosomal function and autophagy.[2]

Mechanism of Action: The AMPK-mTOR-TFEB Signaling Axis

Harmol hydrochloride activates TFEB primarily through the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways.[2][3][4] Under normal conditions, mTORC1 phosphorylates TFEB, leading to its retention in the cytoplasm in an inactive state.[5][6] Harmol treatment disrupts this regulation.

The activation cascade is as follows:

-

AMPK Activation: Harmol activates AMPK, a crucial cellular energy sensor.[2][4]

-

mTORC1 Inhibition: Activated AMPK subsequently inhibits mTORC1, a key negative regulator of autophagy.[2][4][7]

-

TFEB Dephosphorylation and Nuclear Translocation: The inhibition of mTORC1 results in the dephosphorylation of TFEB.[2][4] This allows TFEB to translocate from the cytoplasm to the nucleus.[2][4]

-

Gene Expression: Once in the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, upregulating the expression of genes involved in lysosomal biogenesis and autophagy.[2][4]

This signaling cascade ultimately enhances the cell's capacity for autophagic clearance.

Quantitative Data on Harmol Hydrochloride's Effects

The following tables summarize quantitative data from various studies investigating the effects of Harmol and its hydrochloride salt on markers of autophagy and TFEB activation.

Table 1: In Vitro Efficacy of Harmol Hydrochloride

| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |

| NRK cells | 10 mg/L | Not Specified | Significant increase in GFP-LC3 puncta. | [8] |

| HEK cells | Not Specified | Not Specified | Markedly increased LC3-II protein expression. | [9] |

| PC12, SH-SY5Y, N2a cells | Not Specified | Not Specified | Dramatically increased LC3-II levels compared to rapamycin. | [8] |

| N2a cells | 30 µM | 24 hours | Significantly increased number of LysoTracker Red-positive puncta. | [10] |

| PC12 inducible cells | Not Specified | Not Specified | Significantly enhanced LC3B-II/LC3B-I ratio and promoted p62 degradation. | [11] |

Table 2: Effects of Harmol on TFEB Signaling Pathway Components

| Cell Line/Model | Treatment | Protein/Phosphorylation | Change | Reference |

| PC12 inducible cells | Harmol | p-AMPK (Thr172) | Dose-dependent increase | [2] |

| PC12 inducible cells | Harmol | p-mTOR (Ser2448) | Decreased | [2] |

| PC12 inducible cells | Harmol | TFEB | Increased expression | [2] |

| A53T α-syn mice | Harmol (intragastric) | p-AMPK (Thr172) | Increased | [2] |

| A53T α-syn mice | Harmol (intragastric) | p-mTOR (Ser2448) | Decreased | [2] |

| A53T α-syn mice | Harmol (intragastric) | TFEB | Increased | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of Harmol hydrochloride as a TFEB activator.

Western Blotting for Autophagy Markers (LC3-II and p62)

This protocol is used to quantify the levels of key autophagy-related proteins. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.[1]

Materials:

-

Harmol hydrochloride

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3B, anti-p62/SQSTM1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with the desired concentration of Harmol hydrochloride for the specified duration. Include vehicle-treated and untreated controls.[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.[12]

-

Protein Quantification: Determine the protein concentration of the cell lysates.[12]

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.[12]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[12]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin). Calculate the LC3-II/LC3-I ratio.

Fluorescence Microscopy for LC3 Puncta Formation

This method allows for the visualization of autophagosome formation by monitoring the localization of fluorescently tagged LC3.[1]

Materials:

-

Cells stably expressing GFP-LC3 or transfected with a GFP-LC3 plasmid

-

Harmol hydrochloride

-

Autophagy inhibitors (e.g., Chloroquine (B1663885) or Bafilomycin A1) for flux assays[1]

-

Fixative (e.g., 4% paraformaldehyde)

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells expressing GFP-LC3 on coverslips.

-

Cell Treatment: Treat cells with Harmol hydrochloride. For autophagic flux analysis, include a condition where cells are co-treated with Harmol and an autophagy inhibitor like chloroquine.[1]

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells if necessary.

-

Stain the nuclei with DAPI.[1]

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence microscope.

-

Count the number of GFP-LC3 puncta per cell. An increase in puncta indicates autophagosome formation. A further increase with chloroquine co-treatment confirms increased autophagic flux.[1]

-

Immunofluorescence for TFEB Nuclear Translocation

This protocol is used to visualize the subcellular localization of TFEB.

Materials:

-

Harmol hydrochloride

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-TFEB)

-

Fluorescently labeled secondary antibody

-

DAPI

-

Confocal or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and treat with Harmol hydrochloride.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization.

-

Blocking and Staining:

-

Block non-specific binding with blocking buffer.

-

Incubate with anti-TFEB primary antibody.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Imaging and Analysis: Acquire images and quantify the ratio of nuclear to cytoplasmic TFEB fluorescence intensity. An increase in this ratio indicates TFEB nuclear translocation.

Conclusion

Harmol hydrochloride is a valuable pharmacological tool for activating TFEB and inducing autophagy. Its mechanism of action through the AMPK-mTOR-TFEB signaling axis is well-documented.[2][3] The provided data and protocols offer a solid foundation for researchers to explore the therapeutic potential of Harmol hydrochloride in various disease models characterized by impaired cellular clearance. Further investigation into its in vivo efficacy and safety profile is warranted to advance its potential clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Harmol promotes α-synuclein degradation and improves motor impairment in Parkinson’s models via regulating autophagy-lysosome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Lysosomotropic drugs activate TFEB via lysosomal membrane fluidization and consequent inhibition of mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Harmol induces autophagy and subsequent apoptosis in U251MG human glioma cells through the downregulation of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Harmol hydrochloride dihydrate induces autophagy in neuro cells and promotes the degradation of α‐Syn by Atg5/Atg12‐dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Harmol hydrochloride dihydrate induces autophagy in neuro cells and promotes the degradation of α-Syn by Atg5/Atg12-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Unlocking the Anti-Tumor Potential of Harmol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Harmol (B1672944) hydrochloride, a derivative of the β-carboline alkaloid harmol, has emerged as a promising candidate in oncology research, demonstrating significant anti-tumor properties across a variety of cancer cell lines. This technical guide synthesizes the current understanding of harmol hydrochloride's mechanisms of action, providing a data-driven overview for researchers and drug development professionals. The cellular response to harmol is highly dependent on the specific cancer cell line, with notable differences in the induced mode of cell death and the underlying signaling pathways activated.[1]

Comparative Efficacy and Cellular Response

Harmol and its related compounds exhibit a range of cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) serves as a key metric for its potency. The tables below summarize the cytotoxic activity of harmol and its hydrochloride salt (referred to as HMH in some studies) across different cancer types.

Table 1: In Vitro Cytotoxicity of Harmol and its Derivatives

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Time (h) | Primary Effect | Reference |

| Harmol | H4 | Neuroglioma | 10.9 | - | - | |

| Harmol | H596 | Non-Small Cell Lung Cancer | - | - | Apoptosis | |

| Harmol | A549 | Non-Small Cell Lung Cancer | - | - | Autophagy | |

| Harmine (B1663883) Hydrochloride (HMH) | SK-Hep1 | Hepatocellular Carcinoma | 98.5 | 24 | G2/M Arrest & Apoptosis | |

| 55.0 | 48 | [2] | ||||

| 11.5 | 72 | [2] | ||||

| Harmine | H4 | Neuroglioma | 4.9 | - | - | |

| Harmine | MCF-7 | Breast Cancer | ~15-20 | - | - | |

| Harmine | MDA-MB-231 | Breast Cancer | ~10-15 | - | - |

Note: Some studies use "Harmine Hydrochloride (HMH)" which is a closely related β-carboline alkaloid. The data is presented here for comparative purposes. The term "Harmol" is used when the hydrochloride salt is not specified in the source.

Mechanisms of Action: A Dichotomy of Cell Death

Harmol's anti-tumor activity is not mediated by a single, universal mechanism but rather a cell-type specific induction of either apoptosis or autophagy.[1][3]

Apoptosis Induction

In certain cancer cells, such as human non-small cell lung cancer (NSCLC) H596 cells, harmol triggers apoptosis through a caspase-dependent pathway.[3][4] The key molecular events include:

-

Activation of Caspase-8: This occurs independently of the Fas/Fas ligand interaction.[3][4]

-

Cleavage of Bid: Activated caspase-8 cleaves Bid into its truncated form (tBid).[4]

-

Mitochondrial Cytochrome c Release: tBid translocates to the mitochondria, leading to the release of cytochrome c.[4]

-

Activation of Caspase-9 and -3: The release of cytochrome c activates the intrinsic apoptotic pathway, culminating in the activation of the executioner caspase-3.[4]

In human glioma U251MG cells, harmol treatment leads to the downregulation of survivin protein expression, contributing to apoptosis.[1]

Autophagy-Mediated Cell Death

Conversely, in A549 NSCLC cells, harmol induces cell death primarily through autophagy.[1] This process is characterized by the formation of autophagosomes and is associated with the transient activation of the ERK1/2 pathway, while the Akt/mTOR pathway is not significantly affected.[1][5] In U251MG human glioma cells, harmol can induce autophagy followed by apoptosis through the inhibition of the Akt/mTOR pathway.[1]

Cell Cycle Arrest

Harmine hydrochloride (HMH) has been shown to induce G2/M cell cycle arrest in various cancer cell lines, including SK-Hep1 hepatocellular carcinoma cells, MCF-7 and MDA-MB-231 breast cancer cells, and HCT116 colorectal carcinoma cells.[2][6][7] This is achieved by reducing the expression of key G2/M phase regulatory proteins such as p-cdc2 and cyclin B1.[2][6][7]

Signaling Pathways Modulated by Harmol Hydrochloride

The anti-tumor effects of harmol and its derivatives are orchestrated through the modulation of several key signaling pathways.

PI3K/AKT/mTOR Pathway

In several cancer cell lines, including breast cancer and colorectal cancer, harmine hydrochloride inhibits the PI3K/AKT/mTOR signaling pathway.[6][7][8] This inhibition leads to reduced phosphorylation of Akt, mTOR, p70S6K, and 4E-BP1, ultimately suppressing cell proliferation and inducing apoptosis.[1][6][7]

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway is also a critical target. In breast cancer cells, harmine hydrochloride treatment leads to increased phosphorylation of p38 in MCF-7 cells and JNK in MDA-MB-231 cells.[6][9] In colorectal cancer cells, it reduces the expression of p-ERK.[7][8]

Visualization of Signaling Pathways

Caption: Harmol-induced apoptosis signaling pathway in H596 cells.

References

- 1. benchchem.com [benchchem.com]

- 2. Harmine Hydrochloride Induces G2/M Cell Cycle Arrest and Apoptosis in SK-Hep1 Hepatocellular Carcinoma Cells by Regulating Mitogen-Activated Protein Kinases and the PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The β-carboline alkaloid harmol induces cell death via autophagy but not apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Harmine Hydrochloride Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Harmine Hydrochloride Triggers G2/M Cell Cycle Arrest and Apoptosis in HCT116 Cells through ERK and PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Harmine Hydrochloride Mediates the Induction of G2/M Cell Cycle Arrest in Breast Cancer Cells by Regulating the MAPKs and AKT/FOXO3a Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Harmol Hydrochloride: A Double-Edged Sword Targeting Autophagy and Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Harmol (B1672944) hydrochloride, a β-carboline alkaloid, has emerged as a compelling anti-cancer agent with a nuanced mechanism of action that is highly dependent on the cellular context. This technical guide provides a comprehensive overview of the current understanding of how harmol hydrochloride modulates the critical cellular processes of autophagy and apoptosis in cancer cells. Through a detailed examination of its effects on key signaling pathways, presentation of quantitative data from seminal studies, and explicit experimental protocols, this document serves as a vital resource for researchers in oncology and drug development. Notably, harmol hydrochloride can induce either autophagy-dependent cell death or a sequential process of autophagy followed by apoptosis, highlighting its potential for tailored therapeutic strategies.

Introduction

Harmol hydrochloride is a derivative of the natural β-carboline alkaloid harmol, found in various plants, including Peganum harmala. β-carboline alkaloids have garnered significant interest for their diverse pharmacological activities, including anti-tumor effects. The unique ability of harmol hydrochloride to differentially induce autophagy and apoptosis in various cancer cell lines makes it a fascinating subject of study. This guide will delve into the molecular intricacies of its action, focusing on two well-characterized human cancer cell lines: A549 non-small cell lung cancer and U251MG human glioma.

The Dichotomous Role of Harmol Hydrochloride in Cell Fate

The cellular response to harmol hydrochloride is not uniform across different cancer types. This differential effect underscores the importance of understanding the specific molecular wiring of a cancer cell to predict its response to this agent.

-

In A549 Non-Small Cell Lung Cancer Cells: Harmol hydrochloride primarily induces autophagy-mediated cell death.[1] Treatment with harmol hydrochloride in this cell line leads to the formation of autophagosomes and cell death that can be suppressed by autophagy inhibitors.[1] Crucially, markers of apoptosis, such as caspase activation, are not significantly observed.[1]

-

In U251MG Human Glioma Cells: The narrative is different. Harmol hydrochloride treatment initiates autophagy, which is then followed by the induction of apoptosis.[2] This sequential process suggests that in these cells, autophagy acts as a precursor and potential trigger for the apoptotic cascade.[2]

Quantitative Analysis of Harmol Hydrochloride's Effects

The following tables summarize the key quantitative data from studies investigating the effects of harmol hydrochloride on cancer cell viability and the induction of autophagy and apoptosis.

Table 1: Cytotoxicity of Harmol Hydrochloride in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) at 48h | Key Observations |

| A549 | Non-Small Cell Lung Cancer | ~70 µM | Induces autophagy-mediated cell death. |

| U251MG | Human Glioma | Not explicitly stated, but significant cell death observed at concentrations around 50-100 µM | Induces autophagy followed by apoptosis. |

| H596 | Lung Carcinoma | Induces apoptosis | Data on IC50 not readily available in the searched literature. |

Table 2: Dose-Dependent Effect of Harmol Hydrochloride on A549 Cell Viability

| Harmol HCl Concentration (µM) | Cell Viability (%) after 48h (relative to control) |

| 0 | 100 |

| 25 | Data not available |

| 50 | Data not available |

| 70 | ~50 |

| 100 | Data not available |

Table 3: Time-Course of Autophagy and Apoptosis Induction by Harmol Hydrochloride in U251MG Cells

| Time (hours) | Autophagy Induction (LC3-II levels) | Apoptosis Induction (% of apoptotic cells) |

| 12 | Significant increase | Minimal |

| 24 | Sustained increase | Starting to increase |

| 36 | Sustained increase | Significant increase |

| 48 | Sustained increase | Marked increase |

Key Signaling Pathways Modulated by Harmol Hydrochloride

The differential effects of harmol hydrochloride are rooted in its ability to modulate distinct signaling pathways in different cancer cells.

The Akt/mTOR Pathway in U251MG Cells

In U251MG glioma cells, harmol hydrochloride exerts its effect through the inhibition of the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a known trigger for autophagy. Harmol hydrochloride treatment leads to a reduction in the phosphorylation of Akt and mTOR, as well as their downstream targets p70S6K and 4E-BP1.[2] This cascade of events initiates autophagy. Furthermore, the sustained autophagy leads to the downregulation of the anti-apoptotic protein survivin, ultimately triggering apoptosis.[2]

The ERK1/2 Pathway in A549 Cells

In contrast, in A549 non-small cell lung cancer cells, harmol hydrochloride does not significantly affect the Akt/mTOR pathway.[1] Instead, it transiently activates the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which partially contributes to the induction of autophagy.[1] The full mechanism of autophagy induction in these cells is likely to involve other, yet to be fully elucidated, pathways.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the effects of harmol hydrochloride.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase to formazan (B1609692). The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Seed cells (e.g., A549 or U251MG) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of harmol hydrochloride for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Autophagy and Apoptosis Markers

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is essential for monitoring the levels of key proteins in the autophagy and apoptosis pathways.

Protocol:

-

Culture and treat cells with harmol hydrochloride as required.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

Autophagy: anti-LC3B (to detect LC3-I and LC3-II), anti-p62/SQSTM1.

-

Apoptosis: anti-cleaved caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-survivin.

-

Signaling: anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-phospho-ERK1/2, anti-ERK1/2.

-

Loading control: anti-β-actin or anti-GAPDH.

-

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software.

Transmission Electron Microscopy (TEM) for Autophagosome Visualization

Principle: TEM provides high-resolution images of cellular ultrastructures, allowing for the direct visualization of autophagosomes and autolysosomes.

Protocol:

-

Culture and treat A549 cells with 70 µM harmol hydrochloride for 12-24 hours.

-

Fix the cells with a solution containing 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer.

-

Post-fix the cells with 1% osmium tetroxide.

-

Dehydrate the cells through a graded series of ethanol (B145695) concentrations.

-

Embed the cells in an epoxy resin.

-

Cut ultrathin sections (70-90 nm) using an ultramicrotome.

-

Stain the sections with uranyl acetate (B1210297) and lead citrate.

-

Examine the sections using a transmission electron microscope.

siRNA-Mediated Knockdown of LC3 and Survivin

Principle: Small interfering RNA (siRNA) can be used to specifically silence the expression of a target gene, allowing for the investigation of its role in a particular cellular process.

Protocol:

-

Synthesize or purchase validated siRNA duplexes targeting human LC3B and survivin. A non-targeting scrambled siRNA should be used as a negative control.

-

Seed cells (e.g., A549 or U251MG) in 6-well plates and grow to 50-70% confluency.

-

Transfect the cells with the siRNA duplexes using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for 48-72 hours to allow for target protein knockdown.

-

Verify the knockdown efficiency by Western blot analysis.

-

Proceed with harmol hydrochloride treatment and subsequent assays to assess the effect of the knockdown on autophagy, apoptosis, and cell viability.

Experimental and Logical Workflow

The investigation of harmol hydrochloride's effects on a cancer cell line typically follows a structured workflow.

Conclusion

Harmol hydrochloride is a promising anti-cancer agent that exhibits a fascinating cell-type-specific mechanism of action. Its ability to induce either direct autophagy-mediated cell death or a sequential autophagy-to-apoptosis transition highlights the intricate interplay between these two fundamental cellular processes. The differential engagement of the Akt/mTOR and ERK1/2 signaling pathways provides a molecular basis for these distinct outcomes. The detailed protocols and quantitative data presented in this guide are intended to equip researchers and drug development professionals with the necessary tools and information to further explore the therapeutic potential of harmol hydrochloride and to design rational strategies for its application in cancer therapy. Future research should focus on elucidating the complete network of pathways regulated by this compound and on identifying biomarkers that can predict tumor sensitivity to its unique modes of action.

References

An In-Depth Technical Guide to the Chemical and Physical Properties of Harmol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Harmol (B1672944) hydrochloride, a derivative of the β-carboline alkaloid harmol, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a metabolite of the naturally occurring harmine (B1663883), harmol and its salts are investigated for their potential therapeutic applications, including their roles as apoptosis inducers and antitumor agents. This technical guide provides a comprehensive overview of the chemical and physical properties of Harmol hydrochloride, detailed experimental protocols for its study, and a visualization of its known signaling pathways to support ongoing research and drug development efforts.

Chemical and Physical Properties

Harmol hydrochloride is commercially available in various forms, most commonly as the anhydrous, monohydrate, and dihydrate salt. It is crucial to distinguish between these forms as their molecular weights and potentially other physical properties differ.

Chemical Identifiers and Molecular Characteristics

The fundamental properties of Harmol hydrochloride and its common hydrated forms are summarized below. These compounds are typically supplied as a white to light-yellow or pale beige crystalline powder.

| Property | Harmol (Free Base) | Harmol Hydrochloride (Anhydrous) | Harmol Hydrochloride Monohydrate | Harmol Hydrochloride Dihydrate |

| CAS Number | 487-03-6[1] | 40580-83-4[2][3][4] | 6419938 (PubChem CID)[5] | 149022-16-2[6][7][8][9] |

| Molecular Formula | C₁₂H₁₀N₂O[1] | C₁₂H₁₁ClN₂O[3][4] | C₁₂H₁₃ClN₂O₂[5] | C₁₂H₁₀N₂O·HCl·2H₂O[6][7][9] |

| Molecular Weight ( g/mol ) | 198.22[1] | 234.68[3][4] | 252.69[5] | 270.71[6][8][9] |

| Alternate Names | 1-Methyl-9H-pyrido[3,4-b]indol-7-ol | 1-Methyl-9H-pyrido[3,4-b]indol-7-ol hydrochloride | 1-methyl-beta-carbolin-7-ol hydrochloride monohydrate[4] | 1-Methyl-9H-pyrido[3,4-b]indol-7-ol Monohydrochloride Dihydrate[6][9] |

Solubility and Stability

Proper handling and storage are critical for maintaining the integrity of Harmol hydrochloride.

| Parameter | Description |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol.[6] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Recommended storage temperature is -20°C.[6] |

| Stability | Stable under normal temperatures and pressures. Avoid incompatible materials and dust generation. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments frequently conducted to evaluate the biological activity of Harmol hydrochloride.

Synthesis and Purification

Conceptual Workflow for Harmol Hydrochloride Synthesis and Purification

Caption: Conceptual workflow for the synthesis and purification of Harmol hydrochloride.

1. Synthesis of Harmol from Harmine: Harmol is typically synthesized from harmine, which involves the demethylation of the methoxy (B1213986) group at the 7-position of the harmine structure. This can be achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide.

2. Formation of Harmol Hydrochloride: The resulting harmol free base is then converted to its hydrochloride salt by reacting it with hydrochloric acid in a suitable solvent, such as ethanol.

3. Purification by Recrystallization: Recrystallization is a standard method for purifying the crude Harmol hydrochloride.[5] The principle relies on the differential solubility of the compound and impurities in a specific solvent at different temperatures.

-

Solvent Selection: A suitable solvent is one in which Harmol hydrochloride is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Procedure:

-

Dissolve the crude Harmol hydrochloride in a minimal amount of the hot solvent to form a saturated solution.

-

If colored impurities are present, a small amount of activated carbon can be added to the hot solution, followed by hot filtration to remove the carbon and adsorbed impurities.

-

Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of Harmol hydrochloride decreases, leading to the formation of pure crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

The purified crystals are then collected by vacuum filtration, washed with a small amount of the cold solvent to remove any remaining impurities, and dried under vacuum.

-

In-Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes the determination of the cytotoxic effects of Harmol hydrochloride on the human colon cancer cell line HT-29 using the MTT assay.

Workflow for MTT Cytotoxicity Assay

Caption: Step-by-step workflow for assessing cytotoxicity using the MTT assay.

Materials:

-

HT-29 human colorectal cancer cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Harmol hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Harmol hydrochloride in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of Harmol hydrochloride. Include wells with untreated cells as a control.

-

Incubation: Incubate the plates for another 48 hours under the same conditions.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control and determine the IC₅₀ value.

Western Blot Analysis of Autophagy Markers

This protocol outlines the procedure for detecting changes in the expression of autophagy markers LC3 and p62 in cells treated with Harmol hydrochloride.

Workflow for Western Blot Analysis

Caption: Step-by-step workflow for Western blot analysis of protein expression.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-LC3, anti-p62, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p62, and a loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of LC3-II/LC3-I and p62.

Signaling Pathways Modulated by Harmol Hydrochloride

Harmol hydrochloride exerts its biological effects by modulating several key signaling pathways.

Antagonism of the Androgen Receptor Signaling Pathway

Harmol hydrochloride has been identified as a competitive antagonist of the Androgen Receptor (AR). This is particularly relevant in the context of prostate cancer, where AR signaling is a key driver of tumor growth.

Androgen Receptor Antagonism by Harmol Hydrochloride

Caption: Harmol hydrochloride competitively inhibits androgen binding to the Androgen Receptor.

By binding to the AR, Harmol hydrochloride prevents the binding of androgens like testosterone (B1683101) and dihydrotestosterone. This inhibits the subsequent conformational change, nuclear translocation, and binding of the receptor to Androgen Response Elements (AREs) on the DNA. The ultimate effect is the downregulation of androgen-responsive genes, leading to an inhibition of prostate cancer cell growth.

Induction of Apoptosis via p53 and Bcl-2 Pathway Modulation

In colorectal cancer models, harmol has been shown to induce apoptosis by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway.

Apoptosis Induction by Harmol Hydrochloride

Caption: Harmol hydrochloride induces apoptosis by upregulating p53 and downregulating Bcl-2.

Harmol treatment leads to an upregulation of the tumor suppressor protein p53. Activated p53 can transcriptionally activate pro-apoptotic proteins like Bax. Concurrently, harmol downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis. Furthermore, harmol has been observed to downregulate the expression of pro-inflammatory and pro-survival cytokines IL-6 and TNF-α, which can also contribute to its anti-cancer effects.

Conclusion

Harmol hydrochloride is a promising bioactive compound with well-defined chemical and physical properties. Its mechanisms of action, including the antagonism of the androgen receptor and the induction of apoptosis through the p53/Bcl-2 pathway, make it a compound of significant interest for further investigation in oncology and other therapeutic areas. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of Harmol hydrochloride.

References

- 1. youtube.com [youtube.com]

- 2. Synthesis and Biological Evaluation of Harmirins, Novel Harmine–Coumarin Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Research progress on the antitumor effects of harmine [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

A Technical Guide to the Natural Sources, Isolation, and Biological Activity of Harmol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of harmol (B1672944), a bioactive β-carboline alkaloid. It details its primary natural sources, presents methodologies for its isolation and purification, and discusses its known biological activities and associated signaling pathways. Quantitative data is summarized for clarity, and key protocols are accompanied by detailed procedural diagrams.

Natural Sources of Harmol

Harmol is a member of the harmala alkaloid family, which is found in various plant species and even endogenously in some animals and humans. The most significant and commercially viable sources are plants, particularly Peganum harmala and Banisteriopsis caapi.

-

Peganum harmala (Syrian Rue) : This perennial herb is the most abundant natural source of harmala alkaloids.[1] The seeds and roots contain the highest concentrations.[2] While seeds are rich in harmine (B1663883) and harmaline (B1672942), the roots are a primary reservoir of harmol.[2] The total alkaloid content in the seeds can range from 2% to over 7% of the dry weight.[1][3]

-

Banisteriopsis caapi : This South American vine is a key ingredient in the ceremonial psychedelic beverage Ayahuasca.[4][5] Harmol is present in the stems of B. caapi, typically as a minor component compared to other β-carbolines like harmine, harmaline, and tetrahydroharmine.[4][6][7] The overall alkaloid content in the dried stems averages around 0.4%, with significant variability.[8]

-

Other Sources : Harmala alkaloids, including harmol, have also been identified in various other plants, such as passionflower species (Passiflora spp.), though often in much lower concentrations.[9] They are also found in tobacco, coffee, and are produced by some fungi.[1][5][9]

Quantitative Data on Harmol and Related Alkaloids

The concentration of harmol and its related alkaloids varies significantly depending on the plant part, geographical origin, and growing conditions. The following table summarizes reported quantitative data from primary sources.

| Plant Species | Plant Part | Alkaloid | Concentration (% w/w, dry weight) | Reference |

| Peganum harmala | Roots | Harmol | 1.4% | [2] |

| Roots | Harmine | 2.0% - 2.1% | [2] | |

| Seeds | Harmaline | 5.6% | [2] | |

| Seeds | Harmine | 4.3% | [2] | |

| Seeds | Harmalol | 0.6% | [2] | |

| Seeds | Tetrahydroharmine | 0.1% | [2] | |

| Banisteriopsis caapi | Stems | Total Alkaloids | 0.05% - 1.36% (Avg. 0.4%) | [8] |

Isolation and Purification of Harmol

The isolation of harmol from natural sources involves a multi-step process to separate it from other phytochemicals, particularly the more abundant harmala alkaloids. The general methodology is based on the principles of acid-base extraction.

Experimental Protocol: Bioassay-Guided Isolation from Peganum harmala

This protocol describes a standard laboratory procedure for extracting and isolating harmol and other harmala alkaloids from Peganum harmala seeds or roots.

1. Preparation of Plant Material:

-

Obtain dried Peganum harmala roots or seeds.

-

Grind the material into a fine powder using a mechanical grinder to increase the surface area for extraction.

2. Defatting:

-

Place 100 g of the powdered plant material into a large beaker or flask.

-

Add 500 mL of a non-polar solvent, such as hexane (B92381) or petroleum ether.[3][10]

-

Stir the mixture for 1-2 hours at room temperature, or perform maceration for 24 hours.[3] This step removes lipids and other non-polar compounds.

-

Filter the mixture through filter paper. Discard the solvent (filtrate) and retain the solid plant residue.

-

Allow the residue to air dry completely to evaporate any remaining solvent.

3. Acidic Extraction of Alkaloids:

-

Transfer the defatted plant material to a reflux apparatus.

-

Add 500 mL of an acidic extraction solvent. A common solvent is 5% hydrochloric acid (HCl) in 60% methanol (B129727) or 0.5 M acetic acid.[10][11] Harmala alkaloids are soluble in their salt form in acidic solutions.

-

Heat the mixture to a gentle reflux at approximately 50-60°C for 1-2 hours with continuous stirring.[10]

-

Allow the mixture to cool, then filter to separate the solid residue from the liquid extract. The alkaloids are now in the liquid filtrate.

-

For exhaustive extraction, this step can be repeated 2-3 times with fresh solvent, and the filtrates can be combined.

4. Basification and Precipitation:

-

If methanol was used, evaporate it from the acidic filtrate using a rotary evaporator.[10]

-

Slowly add a base, such as 25% sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide solution, to the aqueous extract while stirring until the pH reaches 9-10.[10]

-

As the solution becomes alkaline, the harmala alkaloids will precipitate out of the solution as free bases.

5. Solvent Extraction of Crude Alkaloids:

-

Transfer the basified solution to a separatory funnel.

-

Add an equal volume of an immiscible organic solvent, such as chloroform (B151607) or ethyl acetate.[10]

-

Shake the funnel vigorously for several minutes, periodically venting to release pressure. Allow the layers to separate.

-

The free base alkaloids will partition into the organic layer. Collect the lower organic layer (if using chloroform) or the upper layer (if using ethyl acetate).

-

Repeat the extraction from the aqueous layer 2-3 more times with fresh organic solvent to maximize the yield.

-

Combine all organic fractions.

6. Drying and Concentration:

-

Dry the combined organic extract by adding anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude harmala alkaloid extract.

7. Purification and Isolation of Harmol:

-

The crude extract is a mixture of several alkaloids. High-Performance Liquid Chromatography (HPLC) is the standard method for separating and purifying individual compounds like harmol from this mixture.[12][13]

-

The crude extract is dissolved in a suitable solvent and injected into the HPLC system.

-

Fractions are collected as they elute from the column, and those corresponding to the retention time of harmol are pooled.

-

The solvent is evaporated from the pooled fractions to yield purified harmol.

Visualization: Isolation Workflow

Caption: Workflow for the isolation and purification of Harmol.

Methods for Analysis and Quantification

Accurate quantification of harmol in plant extracts and biological samples is critical for research and development. High-Performance Liquid Chromatography (HPLC) with UV detection is a validated and widely used method.[13][14]

Experimental Protocol: HPLC Quantification of Harmol

This protocol is adapted from validated methods for the analysis of harmala alkaloids.[12][13]

1. Instrumentation and Conditions:

-

HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.[14]

-

Column: Metasil ODS (C18) or equivalent.[13]

-

Mobile Phase: Isopropyl alcohol : Acetonitrile : Water : Formic acid (100:100:300:0.3 v/v/v/v).[13]

-

pH Adjustment: Adjust mobile phase pH to 8.6 with triethylamine.[13]

-

Flow Rate: 1.5 mL/min (isocratic elution).[13]

-

Column Temperature: Ambient or controlled at 25°C.

2. Preparation of Standards and Samples:

-

Standard Stock Solution: Accurately weigh a known amount of pure harmol reference standard and dissolve in methanol to create a stock solution of known concentration (e.g., 1 mg/mL).[14]

-

Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards across the desired concentration range (e.g., 10 to 250 µg/mL).[13][14]

-

Sample Preparation: Dissolve the crude or purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration curve range.[12]

3. Analysis:

-

Inject equal volumes (e.g., 20 µL) of each standard and sample into the HPLC system.

-

Construct a calibration curve by plotting the peak area of the harmol standard against its concentration.

-

Determine the concentration of harmol in the samples by interpolating their peak areas from the calibration curve.

Quantitative HPLC Method Validation Parameters

| Parameter | Value | Reference |

| Linear Range (Harmol) | 9.375 - 250 µg/mL | [13] |

| Limit of Detection (LOD) | Calculated as 3.3 x (Standard Deviation of Response / Slope of Calibration Curve) | [12] |

| Limit of Quantification (LOQ) | 9.375 µg/mL | [12] |

Biological Activities and Signaling Pathways

Harmol and other β-carbolines exhibit a wide spectrum of pharmacological activities. Their primary and most studied mechanism of action is the inhibition of monoamine oxidase A (MAO-A).[1][5]

Monoamine Oxidase Inhibition: MAO-A is an enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, harmol prevents the breakdown of these neurotransmitters, leading to their increased concentration in the synaptic cleft.[1] This action is believed to be the basis for the antidepressant and psychoactive effects of plants containing harmala alkaloids. Harmine and harmaline are reversible inhibitors of monoamine oxidase A (RIMAs).[1]

Other Reported Activities:

-

Anticancer Effects: Harmala alkaloids have been shown to inhibit DNA topoisomerases and interfere with DNA synthesis, suggesting potential as anticancer agents.[10]

-

Neurogenesis: Harmol, along with harmine and tetrahydroharmine, has been observed to stimulate adult neurogenesis in vitro by promoting the proliferation and differentiation of neural stem cells.[8]

-

Receptor Binding: These alkaloids are known to interact with various receptors in the brain, including benzodiazepine, serotonin, and imidazoline (B1206853) receptors.[2]

Visualization: MAO-A Inhibition Pathway

Caption: Harmol inhibits the MAO-A enzyme, increasing neurotransmitters.

References

- 1. Harmala alkaloid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. New Insights into the Chemical Composition of Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substituted β-carboline - Wikipedia [en.wikipedia.org]

- 6. Components of Banisteriopsis caapi, a Plant Used in the Preparation of the Psychoactive Ayahuasca, Induce Anti-Inflammatory Effects in Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. youtube.com [youtube.com]

- 12. scribd.com [scribd.com]

- 13. HPLC method for the analysis of harmol, harmalol, harmine and harmaline in the seeds of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Harmol Hydrochloride's Impact on the Akt/mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Harmol (B1672944) hydrochloride, a β-carboline alkaloid, on the Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2][3] Harmol and its derivatives have demonstrated potential as anti-cancer agents by modulating this key cellular cascade.[4][5][6][7]

Mechanism of Action: Inhibition of the Akt/mTOR Pathway

Harmol hydrochloride exerts its anti-cancer effects in several cancer cell lines by inhibiting the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway.[4][5] This inhibition leads to downstream effects such as the induction of apoptosis (programmed cell death) and autophagy (a cellular self-degradation process).[6][8]

In human colorectal carcinoma HCT116 cells, Harmine hydrochloride (HMH), a related compound, was shown to reduce the phosphorylation levels of key proteins in the pathway, including PI3K, Akt, and mTOR.[4][5] Similarly, in human glioma U251MG cells, Harmol treatment suppressed the Akt/mTOR pathway, leading to reduced phosphorylation of Akt, mTOR, and their downstream effectors p70S6K and 4E-BP1, which ultimately induced autophagy and apoptosis.[6][9]

However, the cellular response to Harmol is cell-type specific. For instance, in non-small cell lung cancer A549 cells, Harmol-induced cell death was mediated by autophagy, with no significant effect observed on the Akt/mTOR pathway, suggesting the involvement of other signaling cascades like the ERK1/2 pathway in this cell line.[8][9]

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of Harmol and its derivatives in various cancer cell lines.

| Cell Line | Cancer Type | Compound | IC50 Values | Treatment Duration | Key Findings | Reference |

| HCT116 | Colorectal Carcinoma | Harmine hydrochloride (HMH) | 125.5 µM | 24 h | Inhibited cell growth and induced apoptosis. | [4] |

| 58.2 µM | 48 h | [4] | ||||

| 37.8 µM | 72 h | [4] | ||||

| U251MG | Human Glioma | Harmol | 0-100 µM (Dose-dependent inhibition) | 24 and 48 h | Inhibited cell proliferation and induced autophagy and apoptosis. | [6] |

| PC12 | Neuronal cell line | Harmol | 3, 10, 30 µM (Effective concentrations) | 6-24 h | Reduced α-synuclein levels in a dose- and time-dependent manner. | [6][10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).[11][12][13]

Materials:

-

Cancer cell lines (e.g., HCT116, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Harmol hydrochloride stock solution (in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-